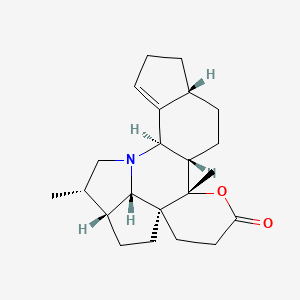
Deoxyisocalyciphylline B
描述
(1S,6S,7S,10R,15R,18S,19R,22S)-6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one is a natural product found in Daphniphyllum pentandrum and Daphniphyllum calycinum with data available.
作用机制
Mode of Action
It is known that the compound is a type of calyciphylline b-type alkaloid . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used as medications, recreational drugs, or in entheogenic rituals .
Biochemical Pathways
The synthetic studies have led to a revision of the reported structure of deoxyisocalyciphylline b, which resulted in the proposal of a modified biosynthetic pathway to the calyciphylline b-type alkaloids .
Result of Action
It is known that the compound is a type of calyciphylline b-type alkaloid . Alkaloids have a wide range of pharmacological activities and are used as medications, recreational drugs, or in entheogenic rituals .
属性
IUPAC Name |
(1S,6S,7S,10R,15R,18S,19R,22S)-6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-13-12-23-19-16-5-3-4-14(16)6-7-17(19)21(2)22(11-9-18(24)25-21)10-8-15(13)20(22)23/h5,13-15,17,19-20H,3-4,6-12H2,1-2H3/t13-,14-,15-,17+,19+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQSEZXJVMCXSC-BPGMYFSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C3C(CCC4C3=CCC4)C5(C6(C2C1CC6)CCC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2[C@@H]3[C@H](CC[C@@H]4C3=CCC4)[C@]5([C@]6([C@@H]2[C@@H]1CC6)CCC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019952 | |
| Record name | Deoxyisocalyciphylline B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619326-74-8 | |
| Record name | Deoxyisocalyciphylline B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Deoxyisocalyciphylline B and where is it found?
A1: this compound is a naturally occurring alkaloid primarily found in the Daphniphyllum plant genus. It was first isolated from the stem of Daphniphyllum subverticillatum []. This compound belongs to a larger family of Daphniphyllum alkaloids known for their complex structures and diverse biological activities.
Q2: What is unique about the chemical structure of this compound?
A2: this compound possesses a unique fused hexacyclic skeleton []. This complex structure makes it an attractive target for synthetic chemists and provides a platform for exploring potential biological activities.
Q3: Has the structure of this compound been revised?
A3: Yes, the initially reported structure of this compound was later revised. This revision was a result of total synthesis efforts that led to the unambiguous determination of its stereochemistry [, ].
Q4: Which other alkaloids are often found alongside this compound in Daphniphyllum plants?
A4: this compound is often found alongside other Daphniphyllum alkaloids, such as deoxycalyciphylline B, calyciphylline B, and various other structurally related alkaloids. These alkaloids have been isolated from different parts of Daphniphyllum species, including D. subverticillatum, D. oldhami, and D. longistylum [, , ].
Q5: What is the relationship between this compound and Daphlongamine H?
A5: this compound shares a structural similarity with Daphlongamine H, both belonging to the Calyciphylline B-type alkaloids, a subfamily within the Daphniphyllum alkaloids. Notably, the total synthesis of (-)-Daphlongamine H led to the structural revision of this compound [].
Q6: What synthetic approaches have been explored for the synthesis of this compound and related compounds?
A6: Researchers have explored various strategies for the synthesis of this compound and related Calyciphylline B-type alkaloids. These strategies often involve complex multistep sequences to construct the intricate hexacyclic framework. One successful approach utilized a complexity-building Mannich reaction, efficient cyclizations, and a highly diastereoselective hydrogenation to assemble the tricyclic core [].
Q7: Are there any known analytical methods for the detection and quantification of this compound?
A8: The isolation and structural characterization of this compound heavily rely on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry []. These techniques provide detailed information about the compound's structure, connectivity, and molecular weight.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



